REACTION_CXSMILES
|
C(O)(=O)C=C.[C:6]([O:10][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:9])[CH:7]=[CH2:8].[C:15]([O:20][CH3:21])(=[O:19])[C:16]([CH3:18])=[CH2:17].C(S)CCCCCCCCCCC>CCCCCC.O1CCOCC1>[C:15]([OH:20])(=[O:19])[C:16]([CH3:18])=[CH2:17].[C:6]([O:10][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:9])[CH:7]=[CH2:8].[C:15]([O:20][CH3:21])(=[O:19])[C:16]([CH3:18])=[CH2:17] |f:6.7.8|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
2,2'-azobisisobutylonitrile
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
STIRRING
|
Details
|
Then, stirring
|
Type
|
CUSTOM
|
Details
|
at 70° C.
|
Type
|
CUSTOM
|
Details
|
for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to precipitate the resin
|
Type
|
CUSTOM
|
Details
|
Purification with tetrahydrofuran/n-hexane
|
Type
|
CUSTOM
|
Details
|
drying at 40° C.
|
Type
|
CUSTOM
|
Details
|
to obtain a resin powder
|
Type
|
CUSTOM
|
Details
|
was 53° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O.C(C=C)(=O)OCCCC.C(C(=C)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |